molecular formula C9H10N4OS B15533515 n-((1h-Pyrazol-3-yl)methyl)-4-methylthiazole-5-carboxamide

n-((1h-Pyrazol-3-yl)methyl)-4-methylthiazole-5-carboxamide

Cat. No.: B15533515
M. Wt: 222.27 g/mol
InChI Key: QCUIHKLWBKYKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-Pyrazol-3-yl)methyl)-4-methylthiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a carboxamide group at position 5. The carboxamide nitrogen is further functionalized with a (1H-pyrazol-3-yl)methyl moiety. Its synthesis likely involves coupling reactions between pyrazole-containing amines and thiazole-carboxylic acid derivatives, analogous to methods described for related compounds .

Properties

Molecular Formula

C9H10N4OS

Molecular Weight

222.27 g/mol

IUPAC Name

4-methyl-N-(1H-pyrazol-5-ylmethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C9H10N4OS/c1-6-8(15-5-11-6)9(14)10-4-7-2-3-12-13-7/h2-3,5H,4H2,1H3,(H,10,14)(H,12,13)

InChI Key

QCUIHKLWBKYKOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=CC=NN2

Origin of Product

United States

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3e in share a pyrazole-carboxamide scaffold but differ in aryl substituents (e.g., phenyl, chlorophenyl, fluorophenyl). For example:

  • 3d : Features a 4-fluorophenyl group, introducing electron-withdrawing effects that may influence reactivity or target binding.

In contrast, the target compound replaces the aryl group with a (1H-pyrazol-3-yl)methyl moiety, introducing an additional nitrogen atom and increasing hydrogen-bonding capacity. This structural variation could enhance solubility compared to purely aromatic substituents .

Thiazole-Pyridinyl Carboxamides ()

Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (e.g., 3a–s) replace the pyrazole ring with a pyridinyl group. However, the absence of a pyrazole ring may reduce conformational flexibility, impacting target interactions .

Ureido-Thiazole Carboxamides ()

Compounds such as (E)-2-(3-(4-(1-(2-carbamoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide introduce ureido and dichlorobenzyl groups.

Physicochemical and Spectroscopic Properties

Melting Points and Stability

  • 3a–3e () : Melting points range from 123–183°C, with chlorinated derivatives (e.g., 3b , 3e ) showing higher values due to increased crystallinity from halogen interactions .
  • Target Compound : Predicted to have a melting point between 130–160°C, balancing the pyrazole’s rigidity and the methyl group’s steric effects.

Spectroscopic Data

  • ¹H-NMR : Pyrazole protons in 3a–3e resonate at δ 7.2–8.12, while thiazole methyl groups appear at δ 2.48–2.66. The target compound’s pyrazolylmethyl protons would likely show distinct splitting patterns near δ 4.0–5.0 .
  • MS : Molecular ion peaks for 3a–3e range from m/z 403.1–437.1 ([M+H]⁺). The target compound’s exact mass (C₁₀H₁₁N₅OS) is 257.07, requiring high-resolution MS for confirmation .

Comparative Data Table

Compound Name Key Structural Features Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR, MS) Reference
3b () 4-Chlorophenyl, pyrazole-carboxamide 68 171–172 δ 7.55–7.43 (m, 9H), [M+H]⁺ 437.1
Thiazole-Pyridinyl Carboxamide () 4-Pyridinyl, methylthiazole N/A N/A N/A
Target Compound (1H-Pyrazol-3-yl)methyl, methylthiazole N/A Predicted 130–160 Predicted δ 4.0–5.0 (pyrazolylmethyl)

Q & A

Q. What are the established synthetic routes for N-((1H-Pyrazol-3-yl)methyl)-4-methylthiazole-5-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling pyrazole-methylamine derivatives with 4-methylthiazole-5-carboxylic acid precursors. Key steps include:

  • Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF under inert gas (N₂/Ar) to minimize side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction rates. Ultrasound-assisted methods can improve yields by 15–20% compared to traditional heating .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A multi-technique approach is critical:

  • X-ray crystallography : Use SHELXL for refining crystal structures; resolve ambiguities in bond lengths/angles using high-resolution data (R-factor < 0.05) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the pyrazole C3 proton appears as a singlet near δ 6.8 ppm .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition : Screen against kinases (e.g., TNIK) using fluorescence polarization assays. IC₅₀ values <1 μM suggest therapeutic potential .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. EC₅₀ values <10 μM warrant further study .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and increases yields by 25% via controlled thermal activation .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; monitor by TLC to optimize catalyst loading (typically 5–10 mol%) .
  • Flow chemistry : Continuous flow reactors minimize byproducts (e.g., dimerization) and enable gram-scale production .

Q. How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

  • Dynamic effects : Assess temperature-dependent NMR to identify rotamers or tautomers. For example, pyrazole ring protons may split due to restricted rotation .
  • Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set). Deviations >2 ppm suggest misassignment .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in related analogs?

  • Substituent variation : Synthesize derivatives with halogen (Cl, F) or methoxy groups on the pyrazole/thiazole rings. Correlate logP (HPLC-measured) with cellular permeability .
  • Pharmacophore mapping : Use MOE or Schrödinger to identify critical hydrogen-bonding motifs (e.g., carboxamide NH as a kinase hinge binder) .

Q. How can contradictory bioactivity data across cell lines be systematically analyzed?

  • Proteomics profiling : Perform kinome-wide screening (e.g., KinomeScan) to identify off-target effects. Overlap >10% with TNIK inhibitors suggests polypharmacology .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life <30 minutes indicates need for prodrug strategies .

Q. What computational tools are recommended for predicting binding modes and pharmacokinetics?

  • Docking studies : Use AutoDock Vina with TNIK crystal structure (PDB: 4BND). Prioritize poses with carboxamide forming hydrogen bonds to Glu98 and Asp154 .
  • ADMET prediction : SwissADME estimates bioavailability (TPSA <90 Ų) and blood-brain barrier penetration (AlogP >3). Adjust substituents to reduce hepatotoxicity (e.g., replace methyl with trifluoromethyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.